molecular formula C13H8Cl2N4OS B606416 BTdCPU CAS No. 1257423-87-2

BTdCPU

Cat. No. B606416
CAS RN: 1257423-87-2
M. Wt: 339.194
InChI Key: NUUSUAWULNXMGF-UHFFFAOYSA-N
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Scientific Research Applications

BTdCPU has a wide range of scientific research applications:

In Vivo

In vivo studies have demonstrated that BTdCPU is capable of delivering macromolecules into cells in a time- and dose-dependent manner. The ability of this compound to effectively deliver macromolecules into cells has been demonstrated in a number of animal models, including mice, rats, rabbits, and monkeys. In addition, this compound has been used to deliver macromolecules into tumor cells in mouse models of cancer.

In Vitro

In vitro studies have demonstrated that BTdCPU is capable of delivering macromolecules into cells in a time- and dose-dependent manner. The ability of this compound to effectively deliver macromolecules into cells has been demonstrated in a number of cell cultures, including human embryonic kidney (HEK) 293, human umbilical vein endothelial (HUVEC), and mouse embryonic fibroblast (MEF) cells. In addition, this compound has been used to deliver macromolecules into tumor cells in cell culture models of cancer.

Mechanism of Action

BTdCPU exerts its effects by activating heme-regulated eukaryotic initiation factor 2 alpha kinase (HRI). This activation leads to the phosphorylation of eukaryotic initiation factor 2 alpha, which in turn induces apoptosis in resistant cells. The compound also induces mitochondrial depolarization, leading to mitochondrial fragmentation and activation of the OMA1-DELE1-HRI signaling axis .

Biological Activity

BTdCPU has been shown to have a number of biological activities, including the ability to modulate gene expression, induce apoptosis, and inhibit cell proliferation. In addition, this compound has been shown to be capable of delivering macromolecules into cells in a time- and dose-dependent manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it is believed that this compound has the ability to modulate gene expression, induce apoptosis, and inhibit cell proliferation. In addition, this compound has been shown to be capable of delivering macromolecules into cells in a time- and dose-dependent manner.

Advantages and Limitations for Lab Experiments

The advantages of using BTdCPU for lab experiments include its ability to efficiently deliver macromolecules into cells in a time- and dose-dependent manner. In addition, this compound has been shown to be capable of modulating gene expression, inducing apoptosis, and inhibiting cell proliferation. The main limitation of using this compound is that the mechanism of action is not yet fully understood.

Future Directions

For BTdCPU include further research into the mechanism of action and its effects on gene expression and cell behavior. In addition, future studies should focus on the development of more efficient methods of delivery and the optimization of this compound for different types of macromolecules. Finally, future research should also focus on the development of more cost-effective and scalable methods of production.

Synthesis Methods

BTdCPU is synthesized by attaching a biotin-tethered dendrimer to a this compound. The biotin-tethered dendrimer is composed of a polyamidoamine (PAMAM) dendrimer that is covalently linked to a biotin molecule. The this compound is a peptide sequence that has been designed to facilitate the delivery of macromolecules into the cell. The combination of these two components enables the efficient delivery of macromolecules into the cell.

Safety and Hazards

BTdCPU is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion, inhalation, or contact with skin or eyes, appropriate first aid measures should be taken .

Biochemical Analysis

Biochemical Properties

BTdCPU functions as an activator of HRI, promoting the phosphorylation of eIF2α, a key factor in the ISR pathway. This phosphorylation event leads to the induction of apoptosis in dexamethasone-resistant cancer cells . This compound interacts with various biomolecules, including eIF2α and the pro-apoptotic protein CHOP, enhancing their expression and activity . These interactions are critical for the compound’s ability to induce cell death in cancer cells.

Cellular Effects

This compound exerts significant effects on various cell types, particularly cancer cells. In multiple myeloma cells, this compound induces the phosphorylation of eIF2α, leading to increased expression of CHOP and subsequent apoptosis . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the ISR pathway . The impact of this compound on cell function is evident in its ability to induce cell death in dexamethasone-resistant cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its activation of HRI, which in turn phosphorylates eIF2α . This phosphorylation event triggers a cascade of downstream effects, including the upregulation of CHOP and other pro-apoptotic proteins . This compound also induces mitochondrial depolarization, leading to mitochondrial fragmentation and activation of the OMA1-DELE1-HRI signaling axis . These molecular interactions are essential for the compound’s ability to promote apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can induce early expression of CHOP in multiple myeloma cells, but not in healthy bone marrow mononuclear cells . This selective effect highlights the compound’s potential for targeted cancer therapy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a mouse xenograft breast tumor model, this compound was administered at a dosage of 175 mg/kg via intraperitoneal injection for 21 days . This treatment led to complete tumor stasis without any observed toxicity, demonstrating the compound’s efficacy and safety at this dosage . Higher doses may result in toxic or adverse effects, emphasizing the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in the ISR pathway, interacting with enzymes such as HRI and eIF2α . These interactions lead to the phosphorylation of eIF2α and the subsequent induction of apoptosis in cancer cells . The compound’s effects on metabolic flux and metabolite levels are primarily mediated through its modulation of the ISR pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. The compound is known to induce mitochondrial depolarization, leading to mitochondrial fragmentation and activation of the OMA1-DELE1-HRI signaling axis . These effects are essential for this compound’s ability to promote apoptosis in cancer cells. Additionally, targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, further influencing its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BTdCPU involves the reaction of 2,6-dichloroaniline with carbon disulfide and potassium hydroxide to form the intermediate 2,6-dichlorophenyl isothiocyanate. This intermediate is then reacted with 5-amino-1,2,4-dithiazole-3-thione to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

BTdCPU undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

properties

IUPAC Name

1-(1,2,3-benzothiadiazol-6-yl)-3-(3,4-dichlorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N4OS/c14-9-3-1-7(5-10(9)15)16-13(20)17-8-2-4-11-12(6-8)21-19-18-11/h1-6H,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUSUAWULNXMGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)NC3=CC(=C(C=C3)Cl)Cl)SN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the mechanism of action of BTdCPU?

A: this compound exerts its effects by activating HRI, a kinase belonging to the integrated stress response (ISR) pathway. [, , , ] This pathway is activated during cellular stress and leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α reduces global protein synthesis while selectively enhancing the translation of specific mRNAs, such as activating transcription factor 4 (ATF4). [, , , ] ATF4 regulates genes involved in stress adaptation, including those promoting apoptosis. [, , ]

Q2: How does this compound impact cancer cells, specifically in the context of multiple myeloma and acute lymphoblastic leukemia?

A: Research suggests that this compound induces cytotoxicity and apoptosis in both dexamethasone-sensitive and resistant multiple myeloma cell lines. [] This effect is attributed to the upregulation of ATF4 target genes, such as REDD1 and CHOP, the latter being a pro-apoptotic gene. [] In acute lymphoblastic leukemia, this compound synergizes with BH3 mimetics, a class of anti-cancer drugs, by repressing the anti-apoptotic protein MCL-1. [, ] This synergistic effect enhances the sensitivity of leukemia cells to BH3 mimetics, even in cases with high MCL-1 expression, which is often associated with drug resistance. [, ]

Q3: Are there any studies exploring the in vivo efficacy of this compound?

A: Preclinical studies in mice bearing leukemia have shown promising results. Combinatorial treatment with this compound and a BH3 mimetic extended survival and suppressed MCL-1 expression in vivo. [, ] These findings highlight the potential of this compound as a therapeutic agent, particularly in combination therapies.

Q4: What are the potential advantages of targeting the HRI pathway with this compound in cancer treatment?

A4: Targeting the HRI pathway with this compound offers several potential advantages:

  • Overcoming drug resistance: this compound has demonstrated efficacy in overcoming dexamethasone resistance in multiple myeloma and enhancing sensitivity to BH3 mimetics in acute lymphoblastic leukemia. [, , ]
  • Synergistic effects: Combining this compound with other anti-cancer agents, such as BH3 mimetics, has shown promising synergistic effects in preclinical studies. [, ]

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